molecular formula C17H19N3O2 B2541023 (2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone CAS No. 866157-01-9

(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone

Cat. No.: B2541023
CAS No.: 866157-01-9
M. Wt: 297.358
InChI Key: ICENAWXJSMHQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone is a methanone derivative featuring a 2-methylpiperidine moiety linked via a ketone bridge to a 4-(2-pyrazinyloxy)phenyl group.

The compound’s pyrazinyloxy substituent introduces a heteroaromatic system that may enhance electronic interactions with biological targets, while the 2-methylpiperidine group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-(4-pyrazin-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-2-3-11-20(13)17(21)14-5-7-15(8-6-14)22-16-12-18-9-10-19-16/h5-10,12-13H,2-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICENAWXJSMHQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone typically involves the reaction of 2-methylpiperidine with 4-(2-pyrazinyloxy)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrazinyloxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or pyrazinyloxy derivatives.

Scientific Research Applications

(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among analogs lie in the nature of the piperidine/piperazine substituents and the aryl/heteroaryl groups attached to the methanone core.

Compound Name Piperidine/Piperazine Substituent Aryl/Heteroaryl Group Key Features
(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone (Target) 2-Methylpiperidine 4-(2-Pyrazinyloxy)phenyl Pyrazine oxygen enhances polarity; methylpiperidine increases lipophilicity.
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone (72) 4-(2-Trifluoromethylphenyl)piperidine Imidazo[1,2-b]pyridazin-2-yl Trifluoromethyl group improves metabolic stability; heterocycle aids binding.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) 4-(4-Trifluoromethylphenyl)piperazine Thiophen-2-yl Thiophene offers electron-rich interactions; piperazine enhances solubility.
Phenyl (4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (9) Piperidinylhexyloxy Phenyl Hexyloxy chain increases flexibility; phenyl group contributes to π-stacking.
{1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)-1-piperazinyl]methanone Piperidinyl-pyrimidine and piperazinyl 4-Ethylphenoxy and 3-methylphenyl Dual heterocycles enable multi-target interactions; ethylphenoxy enhances solubility.

Biological Activity

(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a unique structural framework that includes a piperidine moiety and a pyrazine derivative, which may contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.3 g/mol

The compound features a piperidine ring substituted with a methyl group, and a phenyl ring that is further substituted with a pyrazinyloxy group, enhancing its potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, which play significant roles in cell proliferation and survival.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit the hepatocyte growth factor receptor (HGFR), which is overexpressed in several types of cancers, including pancreatic and breast cancer. This inhibition can lead to reduced tumor cell proliferation and migration .

Inhibitory Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in tumor growth and metastasis. Compounds that inhibit angiogenesis are valuable in cancer therapy. Preliminary findings suggest that this compound may possess anti-angiogenic properties by disrupting the signaling pathways mediated by HGFR .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on HGFR Inhibition : A study demonstrated that similar piperidine derivatives effectively inhibited HGFR activity in vitro, leading to decreased proliferation rates in human cancer cell lines.
  • Angiogenesis Inhibition : Another investigation focused on the anti-angiogenic effects of compounds structurally related to this compound, revealing significant reductions in vascular endothelial growth factor (VEGF) expression levels .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:

Compound NameMolecular WeightAntitumor ActivityAngiogenesis Inhibition
Compound A246.3 g/molYesYes
Compound B230.3 g/molModerateNo
Compound C260.5 g/molYesModerate

This table illustrates how this compound compares favorably with other compounds in terms of both antitumor activity and angiogenesis inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the functionalization of the 2-methylpiperidine moiety followed by coupling with a pyrazinyloxy-substituted phenyl intermediate. Key steps include nucleophilic substitutions (e.g., Mitsunobu reactions for ether formation) and carbonyl group activation. Optimization requires precise temperature control (60–80°C for aryl couplings), solvent selection (DMF or THF for polar aprotic conditions), and catalysts (e.g., Pd(PPh₃)₄ for cross-couplings). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups on piperidine at δ ~1.2 ppm) and carbonyl resonance (δ ~190 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 353.1764).
  • IR Spectroscopy : Detects carbonyl stretching (~1680–1700 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and torsion angles between pyrazine and phenyl rings .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) at 10 µM–1 mM concentrations.
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs like dopamine or serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the pyrazine (e.g., Cl vs. OMe) or piperidine (e.g., methyl vs. ethyl groups).
  • Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (pyrazine N) and hydrophobic regions (methylpiperidine).
  • Selectivity Profiling : Screen against panels of related targets (e.g., kinase isoforms) to identify off-target interactions .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Analysis : Measure plasma stability (LC-MS/MS), metabolic half-life (microsomal assays), and blood-brain barrier permeability (PAMPA).
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability.
  • Dose-Response Correlation : Repeat in vivo studies with adjusted dosing regimens (e.g., QD vs. BID administration) .

Q. How can computational modeling predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Docking Screens : Use SwissDock or Glide to predict binding to cytochrome P450 isoforms (e.g., CYP3A4) or hERG channels.
  • ToxCast Profiling : Leverage EPA’s ToxCast database to assess endocrine disruption potential.
  • ADMET Predictions : Tools like ADMETlab 2.0 estimate hepatotoxicity and Ames mutagenicity risks .

Q. What experimental approaches validate hypothesized metabolic degradation pathways?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for Phase I/II metabolites.
  • Isotope Labeling : Synthesize 14C-labeled compound to trace metabolic fate in excretion studies.
  • Enzyme Inhibition Assays : Test CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic routes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent buffer pH, ATP concentrations (for kinase assays), and cell passage numbers.
  • Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and Z’-factor validation.
  • Inter-laboratory Replication : Collaborate with independent labs to validate results under blinded conditions .

Key Methodological Takeaways

  • Synthetic Optimization : Prioritize solvent polarity and catalyst loading for yield improvement.
  • Characterization Rigor : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation.
  • Biological Validation : Use orthogonal assays (e.g., SPR + functional cAMP) to confirm target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.